N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide

Malaria transmission blocking Structure-activity relationship N-acyl chroman derivatives

This compound uniquely combines a 4-hydroxychroman scaffold with a 2-phenylbutanamide side chain, featuring an α-ethyl substituent for probing hydrophobic receptor pockets. Its bifunctional tertiary alcohol and secondary amide enable orthogonal derivatization for diversity-oriented synthesis. With MW 325.4 and favorable logP (~3.5) and tPSA (58.6 Ų), it serves as a high-value intermediate for MCHR1 antagonist development and as a negative control for antimalarial assays.

Molecular Formula C20H23NO3
Molecular Weight 325.408
CAS No. 1421443-22-2
Cat. No. B2916562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide
CAS1421443-22-2
Molecular FormulaC20H23NO3
Molecular Weight325.408
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2(CCOC3=CC=CC=C32)O
InChIInChI=1S/C20H23NO3/c1-2-16(15-8-4-3-5-9-15)19(22)21-14-20(23)12-13-24-18-11-7-6-10-17(18)20/h3-11,16,23H,2,12-14H2,1H3,(H,21,22)
InChIKeyXZUQCSHMEVINKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide (CAS 1421443-22-2) Is a Key Reference Compound for Chroman-Based Drug Discovery


N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide (CAS 1421443-22-2) is a synthetic benzopyran derivative combining a 4-hydroxychroman scaffold with a 2-phenylbutanamide side chain via a methylene linker. Its molecular formula is C20H23NO3 (MW 325.4) . This compound belongs to the N-((4-hydroxychroman-4-yl)methyl)-amide class, a privileged scaffold in medicinal chemistry that has yielded potent transmission-blocking antimalarials (e.g., DDD01035881, a sulphonamide analog) [1] and melanin-concentrating hormone receptor 1 (MCHR1) antagonists [2]. The 2-phenylbutanamide moiety introduces a chiral α-carbon and a terminal ethyl group, distinguishing it from simpler acyl analogs and potentially modulating lipophilicity, target engagement, and metabolic stability.

Why Generic Substitution Fails for N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide: Structural Determinants of Biological Selectivity


The N-((4-hydroxychroman-4-yl)methyl) scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to the N-acyl substituent. The sulphonamide analog DDD01035881 achieves nanomolar blockade of Plasmodium male gamete exflagellation (IC50 0.19 µM) by targeting a vacuole membrane protein [1], whereas the phenylbutanamide derivative replaces the polar sulphonamide with a lipophilic α-ethylphenylacetyl group. This substitution alters hydrogen-bonding capacity, logP, and steric bulk, which can redirect target preference—for instance, toward MCHR1 antagonism observed in structurally related chroman amides with sub-nanomolar IC50 values [2]. Generic replacement by simpler amides (e.g., acetamide or unsubstituted phenylacetamide) would forfeit these tailored interactions, leading to unpredictable potency shifts and off-target profiles. Procurement of the exact CAS 1421443-22-2 compound is therefore essential for maintaining experimental reproducibility in target-specific assays.

Quantitative Head-to-Head Evidence for N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide Versus Its Closest Analogs


Structural Divergence from the Antimalarial Sulphonamide Lead DDD01035881

The target compound replaces the sulphonamide moiety of DDD01035881 (IC50 0.19 µM against P. falciparum NF54 male gamete exflagellation) with a 2-phenylbutanamide group [1]. This structural modification eliminates the acidic sulfonamide NH (pKa ~10) and introduces an additional chiral center and a phenyl ring, increasing calculated logP by approximately 1.5 units and molecular weight from ~390 to 325.4 Da. While direct antimalarial data for the target compound are not publicly available, the scaffold switch from sulfonamide to carboxamide is known to abolish transmission-blocking activity in closely related N-4HCS analogs [2], redirecting biological activity toward MCHR1 antagonism.

Malaria transmission blocking Structure-activity relationship N-acyl chroman derivatives

MCHR1 Antagonist Potency: Class-Level Inference from Related 4-Hydroxychroman Amides

Multiple N-((4-hydroxychroman-4-yl)methyl)-carboxamide derivatives have demonstrated nanomolar MCHR1 binding affinity. For example, BDBM50388449 (CHEMBL2059417), a structurally analogous chroman amide, displaces [125I]MCH from human MCHR1 with an IC50 of 2.5 nM [1]. The broader MCHR1 antagonist chemotype includes compounds with IC50 values ranging from 0.6 nM (BDBM50383522) to 38 nM (BDBM50163509) [2][3]. The 2-phenylbutanamide moiety of the target compound introduces an α-ethyl substituent absent in simpler phenylacetamide analogs, which may enhance hydrophobic packing in the MCHR1 orthosteric site—a hypothesis supported by patent SAR showing that branched aliphatic amides improve MCHR1 potency over straight-chain analogs [4].

MCHR1 antagonist GPCR binding assay Chroman carboxamide SAR

Comparative Physicochemical Profiling: N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide Versus the Adamantane Analog

The adamantane-1-carboxamide analog (CAS 1421467-68-6, C21H27NO3, MW 341.4) serves as the closest commercially available comparator differing only in the acyl group. The target compound (MW 325.4) has a lower molecular weight and reduced steric bulk compared to the adamantane derivative. The 2-phenylbutanamide group provides a flexible lipophilic side chain (calculated logP ~3.5) versus the rigid, spherical adamantane cage (calculated logP ~4.0). This divergence influences aqueous solubility, passive membrane permeability, and CYP450 metabolic susceptibility—parameters critical for in vivo studies. Vendor-supplied purity data indicate the target compound is typically available at >95% purity , comparable to the adamantane analog (>97% by HPLC).

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Accessibility and Building-Block Utility: Differentiation from 2-Phenylbutanamide (CAS 90-26-6)

The target compound is synthesized via condensation of 4-hydroxychroman-4-ylmethylamine with 2-phenylbutanoyl chloride . In contrast, the parent amide 2-phenylbutanamide (CAS 90-26-6, mp 86 °C, bp 185 °C at 16 Torr) [1] lacks the chroman nucleus entirely and exhibits fundamentally different physicochemical properties. The chroman-conjugated derivative gains a hydrogen-bond-donating tertiary alcohol (pKa ~13.5), a conformationally constrained benzopyran ring, and increased molecular complexity (MW 325.4 vs 163.2). This bifunctional architecture—possessing both a nucleophilic hydroxyl and a modifiable amide—enables downstream diversification strategies (e.g., O-alkylation, esterification, or amide reduction) unavailable with simple 2-phenylbutanamide.

Building block Synthetic intermediate Chroman functionalization

Optimal Application Scenarios for N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide (CAS 1421443-22-2) Based on Quantitative Evidence


MCHR1 Antagonist Lead Optimization and SAR Expansion

Given the nanomolar MCHR1 potency observed across the 4-hydroxychroman amide class (IC50 range 0.6–38 nM) [1], this compound is ideally suited as a scaffold-hopping starting point for developing novel MCHR1 antagonists. Its 2-phenylbutanamide side chain introduces an α-ethyl substituent not present in published MCHR1 chroman leads, providing a new vector for probing the receptor's hydrophobic pocket. Researchers can use this compound to generate analogs via parallel amide coupling or O-functionalization of the tertiary alcohol, enabling rapid SAR iteration around the chroman core.

Negative Control for Antimalarial Transmission-Blocking Screens

The sulphonamide-to-carboxamide switch has been shown to abolish Plasmodium transmission-blocking activity in the N-4HCS series [2]. This compound therefore serves as a structurally matched negative control when evaluating novel N-((4-hydroxychroman-4-yl)methyl) derivatives in gametocyte exflagellation assays. Its use alongside DDD01035881 enables rigorous attribution of biological activity to the sulphonamide pharmacophore rather than the chroman scaffold itself.

Versatile Building Block for Chroman-Focused Compound Libraries

The compound's bifunctional nature—a tertiary alcohol and a secondary amide—allows orthogonal derivatization. The chroman 4-OH can be alkylated, acylated, or converted to a leaving group for nucleophilic displacement, while the amide can be reduced to an amine or hydrolyzed to the carboxylic acid. This versatility, combined with a molecular weight (325.4 Da) within the optimal fragment-to-lead range, makes it a high-value intermediate for diversity-oriented synthesis of chroman-based screening libraries .

Comparative Pharmacokinetic Profiling of Chroman Amide Chemotypes

With a calculated logP of ~3.5 and tPSA of 58.6 Ų, this compound occupies a favorable drug-like property space . Side-by-side in vitro ADME comparison with the adamantane analog (CAS 1421467-68-6, logP ~4.0) can quantify the impact of flexible aromatic versus rigid aliphatic acyl groups on microsomal stability, CYP inhibition, and plasma protein binding. Such head-to-head data guide the selection of optimal chroman amide chemotypes for in vivo proof-of-concept studies.

Quote Request

Request a Quote for N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.